(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a cyclopropyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the reduction of the resulting triazole compound to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydrotriazole derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antibacterial properties.
1,2,3-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
Cyclopropylamine: A precursor in the synthesis of cyclopropyl-containing triazoles.
Uniqueness
(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This can influence its reactivity and binding interactions, making it a valuable compound for designing new molecules with desired biological activities .
Properties
CAS No. |
2680539-53-9 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.